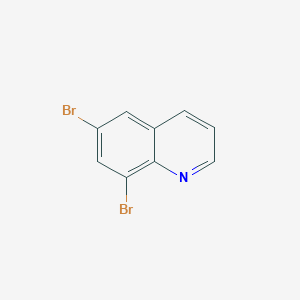

6,8-Dibromoquinoline

Description

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C9H5Br2N |

|---|---|

Poids moléculaire |

286.95 g/mol |

Nom IUPAC |

6,8-dibromoquinoline |

InChI |

InChI=1S/C9H5Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-5H |

Clé InChI |

ZOGJTWOWOXFJRU-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=CC(=CC(=C2N=C1)Br)Br |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 6,8 Dibromoquinoline

Regioselective Bromination Approaches

Regioselective bromination is crucial for the specific placement of bromine atoms on the quinoline (B57606) scaffold. Different precursors and reagents allow for targeted synthesis of the 6,8-dibromo derivative.

Bromination of 1,2,3,4-Tetrahydroquinoline (B108954) Precursors

A common and effective strategy involves the bromination of a 1,2,3,4-tetrahydroquinoline (THQ) ring system followed by or concurrent with aromatization to yield the quinoline core.

One established method for the synthesis of 6,8-dibromoquinoline involves the use of 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) as a precursor. nih.gov The synthesis of this precursor has been previously described in the literature. nih.gov The subsequent aromatization step is achieved through oxidative dehydrogenation.

In a typical procedure, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is employed as the oxidant. nih.govresearchgate.net The reaction involves dissolving DDQ in a suitable solvent, such as freshly distilled and dried benzene (B151609), under an inert argon atmosphere. nih.gov This DDQ solution is then added to a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline, also in benzene. nih.gov The mixture is refluxed for an extended period, for instance, 36 hours at 353 K. nih.gov Upon cooling, the resulting mixture, often a dark green solid, is filtered. The solvent is then removed under vacuum, and the residue is purified by column chromatography to afford this compound. nih.gov One reported instance of this method achieved a yield of 88%. nih.gov

| Reactant | Reagent | Solvent | Conditions | Yield |

| 6,8-Dibromo-1,2,3,4-tetrahydroquinoline | DDQ | Benzene | Reflux, 36h | 88% nih.gov |

A more direct and efficient approach utilizes N-Bromosuccinimide (NBS) to perform both the bromination and the dehydrogenation of the tetrahydroquinoline ring in a single step. rsc.orgnih.gov This one-pot synthesis is advantageous due to its simplicity and the use of metal-free conditions. rsc.org The reaction proceeds by treating 1,2,3,4-tetrahydroquinoline with NBS in a solvent like chloroform (B151607) at room temperature. rsc.org NBS acts as both an electrophile for the bromination and an oxidant for the dehydrogenation. nih.gov

This method has been shown to be effective for producing various bromoquinolines, including polybrominated derivatives, in moderate to high yields. rsc.orgnih.gov The reaction is generally fast, often completing within 10 minutes. rsc.org The scope of this reaction is broad, tolerating a range of functional groups on the tetrahydroquinoline substrate. rsc.org The resulting polybromoquinolines can be further functionalized through regioselective cross-coupling reactions. nih.gov For example, Sonogashira coupling has been observed to occur selectively at the C-6 position of a dibromoquinoline product. nih.gov

| Precursor | Reagent | Solvent | Temperature | Time | Outcome |

| 1,2,3,4-Tetrahydroquinoline | NBS | Chloroform | Room Temperature | 10 min | This compound and other bromoquinolines rsc.org |

Synthesis from Substituted Aniline (B41778) Derivatives

Another synthetic avenue involves the construction of the quinoline ring from appropriately substituted aniline precursors. A copper-catalyzed aerobic oxidative dehydrogenative annulation reaction between anilines and aldehydes provides a direct route to substituted quinolines. organic-chemistry.org This method involves C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage in a one-pot process using air as the oxidant. organic-chemistry.org While this method is general for quinoline synthesis, the specific synthesis of this compound would require starting with a 2,4-dibromoaniline (B146533) derivative.

The electrophilic cyclization of N-(2-alkynyl)anilines using electrophiles like ICl, I2, Br2, and PhSeBr can also produce substituted quinolines. nih.gov To synthesize this compound via this route, one would need to start with an N-(2-alkynyl)-2,4-dibromoaniline.

Multistep Routes from 8-Hydroxyquinoline (B1678124) Analogs (Contextual for Related Systems)

While not a direct synthesis of this compound, methods starting from 8-hydroxyquinoline provide a useful context for the synthesis of related dibromoquinoline systems, such as 5,7-dibromo-8-hydroxyquinoline. These syntheses highlight the reactivity of the quinoline ring towards bromination.

For instance, 5,7-dibromo-8-hydroxyquinoline can be synthesized in excellent yield by reacting 8-hydroxyquinoline with two equivalents of bromine in chloroform. nih.gov Another procedure involves reacting 8-hydroxyquinoline with bromine in aqueous hydrobromic acid, which can produce yields greater than 98%. google.com The bromination of various 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions, often leading to a mixture of mono- and dibromo derivatives. acgpubs.org For example, the bromination of 8-hydroxyquinoline can yield both 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. acgpubs.org The synthesis of 6,7-dibromo-5,8-quinolinedione has also been reported starting from 8-hydroxyquinoline through a series of steps including nitrosation, amination, and oxidation, followed by bromination. ikprress.org

Optimization of Reaction Parameters and Conditions

The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key factors to consider include the choice of solvent, temperature, reaction time, and the stoichiometry of the reagents.

For the NBS-mediated one-pot synthesis, the amount of NBS is a crucial parameter. The use of an appropriate excess of NBS ensures both complete bromination and subsequent dehydrogenation. The reaction is typically carried out at room temperature, which is advantageous for its mildness. rsc.org

In the DDQ-mediated aromatization, the reaction temperature and time are significant. Refluxing in benzene for 36 hours was found to be effective, but optimization of these parameters could potentially shorten the reaction time or improve the yield. nih.gov The choice of solvent can also influence the reaction outcome.

For syntheses involving substituted anilines, the catalyst system and reaction conditions are paramount. In the copper-catalyzed aerobic synthesis of quinolines, CuBr and CF3SO3H in DMSO at 110°C were identified as optimal. organic-chemistry.org Electron-donating groups on the aniline were found to enhance the yield. organic-chemistry.org

The table below summarizes key reaction parameters from the discussed synthetic methods.

| Method | Key Parameters |

| DDQ Aromatization | Reflux temperature, extended reaction time (e.g., 36h), inert atmosphere. nih.gov |

| NBS One-Pot Synthesis | Stoichiometry of NBS, room temperature, short reaction time (e.g., 10 min). rsc.org |

| Aniline-Aldehyde Condensation | Copper catalyst (CuBr), acid co-catalyst (CF3SO3H), elevated temperature (110°C), air as oxidant. organic-chemistry.org |

Influence of Inert Atmosphere and Solvent Anhydrousness

The conversion of 6,8-dibromo-1,2,3,4-tetrahydroquinoline to this compound is an oxidation reaction, specifically a dehydrogenation, that benefits significantly from a controlled reaction environment. nih.govresearchgate.net In a documented synthesis, this transformation is carried out using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent. nih.govresearchgate.net

Furthermore, the choice and condition of the solvent are critical. The synthesis specifies the use of freshly distilled and dried benzene. nih.govresearchgate.net Anhydrous (water-free) conditions are essential because reagents like DDQ can be sensitive to moisture. rsc.org Water present in the reaction mixture could potentially react with the oxidant, reducing its effectiveness and leading to incomplete conversion of the starting material. The success of syntheses involving quinoline derivatives often depends on the stringent exclusion of water and air. core.ac.uk Therefore, employing a dry, inert solvent system is a key factor in maximizing the efficiency of the aromatization step. nih.govresearchgate.net

Stoichiometric Considerations for Yield and Selectivity

Stoichiometry, the quantitative relationship between reactants and products, plays a pivotal role in directing the outcome of the synthesis of this compound. In the dehydrogenation of 6,8-dibromo-1,2,3,4-tetrahydroquinoline using DDQ, a specific molar ratio is employed to ensure the reaction proceeds to completion with high efficiency. nih.govresearchgate.net

Research findings indicate that a 2:1 molar ratio of the oxidant (DDQ) to the substrate (6,8-dibromo-1,2,3,4-tetrahydroquinoline) is optimal. nih.govresearchgate.net In a typical experimental setup, 3.44 mmol of the tetrahydroquinoline precursor is reacted with 6.88 mmol of DDQ. nih.govresearchgate.net This use of a stoichiometric excess of the oxidizing agent helps to drive the equilibrium of the reaction towards the formation of the aromatic product, this compound. This strategy is common in dehydrogenation reactions to ensure complete conversion of the starting material. nih.govwikipedia.org

The careful control of this stoichiometric ratio is directly linked to the high product yield. Following this protocol, this compound was obtained in an 88% yield. nih.govresearchgate.net This demonstrates that precise stoichiometric management is a key factor for achieving high selectivity and yield in this synthetic transformation.

Table 1: Stoichiometric and Yield Data for the Synthesis of this compound This table is interactive. Click on the headers to sort the data.

| Reactant | Molar Mass (g/mol) | Amount (mmol) | Molar Ratio | Product | Yield (%) |

|---|---|---|---|---|---|

| 6,8-DiBromo-1,2,3,4-tetrahydroquinoline | ~289.98 | 3.44 | 1 | This compound | 88 |

| DDQ | 227.01 | 6.88 | 2 | This compound | 88 |

Reactivity and Derivatization Chemistry of 6,8 Dibromoquinoline

Palladium-Catalyzed Coupling Methodologies

Palladium catalysis has revolutionized organic synthesis, providing efficient and selective methods for constructing carbon-carbon bonds. Halogenated aromatic and heteroaromatic compounds, including dibromoquinolines, are excellent substrates for these transformations. The C-Br bonds at the 6 and 8 positions of 6,8-dibromoquinoline are amenable to oxidative addition by palladium(0) catalysts, initiating catalytic cycles that lead to the formation of new C-C bonds with various organometallic coupling partners.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is a cornerstone for C-C bond formation, involving the palladium-catalyzed coupling of organoboron compounds (such as boronic acids or boronate esters) with organic halides or pseudohalides wikipedia.org. This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, commercial availability of reagents, and the relatively low toxicity of boron byproducts.

The this compound framework readily participates in Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of aryl and arylvinyl substituents at the C6 and C8 positions. For instance, derivatives such as 6,8-dibromo-4-methoxyquinoline have been successfully coupled with arylvinylboronic acids using palladium catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ in the presence of suitable ligands and bases, yielding 2-aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines in high yields mdpi.comresearchgate.net. Similarly, the coupling of 6,8-dibromo-4-chloroquinoline-3-carbaldehyde with arylboronic and arylvinylboronic acid derivatives has been reported to exclusively furnish the corresponding 4,6,8-triarylquinoline-3-carbaldehydes nih.gov. In related systems, 2-aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-ones have been coupled with arylboronic acids to produce 2,6,8-triaryl-1,2,3,4-tetrahydroquinolin-4-ones, which can subsequently be aromatized aphrc.org. These reactions demonstrate the utility of the Suzuki-Miyaura coupling for elaborating the quinoline (B57606) core with π-conjugated systems, relevant for optoelectronic materials and biologically active compounds mdpi.comnih.govaphrc.org.

The regioselectivity of Suzuki-Miyaura couplings on dibromoquinolines can be influenced by the specific isomer, reaction conditions, and the nature of the palladium catalyst and ligands employed. While selective mono- or di-substitution is often desired, some studies have reported issues with selectivity. For example, certain dibromoquinolines, including those with 6,8-dibromo substitution patterns such as 2-aryl-6,8-dibromo-4-methoxyquinolines, have been noted to undergo Suzuki-Miyaura cross-coupling with "little or no selectivity" in some instances, leading to mixtures of products nih.govmdpi.com. In one specific case, the use of Pd(PPh₃)₄ was found to be ineffective for promoting cross-coupling, possibly due to catalyst inhibition mdpi.com.

However, advancements in catalyst design and reaction optimization have enabled greater control. For instance, in the context of quinoline-5,8-dione derivatives, metal catalysis has been shown to enhance reactivity at specific positions, with palladium catalysis favoring substitution at the 6-position over the 7-position in some systems researchgate.net. The scope of the Suzuki-Miyaura reaction is broad, accommodating a wide array of aryl and heteroaryl boronic acids, as well as vinylboronic acids, to construct diverse polysubstituted quinoline architectures mdpi.comnih.govaphrc.orgmdpi.comresearchgate.net. The ability to perform double Suzuki couplings has also been demonstrated on other dibromoquinoline isomers, suggesting potential for sequential functionalization researchgate.net.

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions of Dibromoquinolines

| Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Yield (Typical) | Citation(s) |

| 6,8-Dibromo-4-methoxyquinoline | Arylvinylboronic acids | Pd(0) source (e.g., Pd(PPh₃)₄), K₂CO₃, DMF-water (3:1, v/v) | 2-Aryl-6,8-bis(2-arylethenyl)-4-methoxyquinolines | High | mdpi.comresearchgate.net |

| 6,8-Dibromo-4-chloroquinoline-3-carbaldehyde | Aryl/Arylvinylboronic acids | Palladium catalyst, K₂CO₃, aqueous dioxane | 4,6,8-Triarylquinoline-3-carbaldehydes | Exclusive | nih.gov |

| 2-Aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one | Arylboronic acids | PdCl₂(PPh₃)₂, P(Cy)₃, base | 2,6,8-Triaryl-1,2,3,4-tetrahydroquinolin-4-ones | Not specified | aphrc.org |

| 6,7-Dibromoquinoline-5,8-dione | Aryl boronic acids | Palladium/Sphos-mediated, various conditions | Aryl derivatives of quinoline-5,8-dione | High | researchgate.net |

| 6,8-Dibromothieno[3,2-c]quinoline-2-carboxylate | Arylboronic acids | Palladium catalyzed, DMF-ethanol mixture (3/1, v/v), K₂CO₃ | Polysubstituted thieno[3,2-c]quinoline-2-carboxylates | Not specified | mdpi.com |

The Sonogashira cross-coupling reaction is a palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is highly effective for introducing alkyne functionalities, which can serve as versatile handles for further synthetic transformations or as components in conjugated systems. While direct examples for this compound are not detailed in the provided search results, the methodology is well-established for halogenated quinolines. Specifically, the Sonogashira coupling of 6,7-dibromoquinoline-5,8-dione with terminal alkynes has been employed to synthesize mono- and bis-alkynylated derivatives of quinoline-5,8-diones afribary.comproject4topics.comobiaks.comobiaks.comafribary.com. This reaction typically involves a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine (B128534) or diisopropylamine) in a suitable solvent afribary.comproject4topics.comobiaks.comobiaks.comafribary.com. The general applicability of Sonogashira coupling to halogenated quinolines suggests its potential utility for functionalizing this compound with alkyne moieties, though specific conditions and regioselectivity would need to be investigated.

The Stille coupling is another palladium-catalyzed cross-coupling reaction that involves the reaction of organotin compounds (stannanes) with organic halides or pseudohalides. It is known for its tolerance of a wide range of functional groups and its ability to couple sterically hindered substrates. While direct application to this compound is not extensively detailed, the Stille coupling is a recognized method for functionalizing halogenated quinolines. For instance, 2,8-dibromoquinoline (B1372101) has been utilized in Stille coupling reactions as a precursor for synthesizing ligands. A notable example involves the Stille coupling of 2,8-dibromoquinoline with 2-(tributylstannyl)pyridine, which was followed by a subsequent palladium-catalyzed cross-coupling with diphenylphosphine (B32561) (HPPh₂) to construct a redox-active NNP-type pincer ligand olemiss.edunih.govresearchgate.netfigshare.com. This demonstrates the utility of Stille coupling for introducing complex substituents onto the quinoline core, specifically at the C2 and C8 positions in this contextual example. The general utility of Stille coupling for halogenated quinolines has also been highlighted researchgate.netacs.org.

Compound List:

this compound

6,8-Dibromo-4-methoxyquinoline

6,8-Dibromo-4-chloroquinoline-3-carbaldehyde

2-Aryl-6,8-dibromo-1,2,3,4-tetrahydroquinolin-4-one

6,7-Dibromoquinoline-5,8-dione

2,8-Dibromoquinoline

2-(Tributylstannyl)pyridine

Diphenylphosphine (HPPh₂)

5,7-Dibromoquinoline

8-Benzyloxy-5,7-dibromoquinoline

3,6,8-Tribromoquinoline

6,8-Dibromothieno[3,2-c]quinoline-2-carboxylate

3-Iodoquinoline-8-carboxamide

Suzuki-Miyaura Cross-Coupling with Organoboron Reagents

Metal-Bromine Exchange Reactions for Subsequent Functionalization

The bromine atoms at the 6 and 8 positions of this compound are amenable to metal-halogen exchange reactions, a powerful strategy for introducing carbon-carbon, carbon-silicon, and carbon-sulfur bonds. Treatment with organolithium reagents, such as n-butyllithyllithium (n-BuLi), can lead to the formation of organolithium intermediates by replacing one or both bromine atoms tubitak.gov.tr. These highly reactive intermediates can then be quenched with a variety of electrophiles. For instance, reaction with trimethylsilyl (B98337) chloride (TMSCl) yields 6,8-bis(methylsilyl)quinoline in 76% yield, while reaction with dimethyl disulfide (MeSSMe) produces 6,8-bis(methylthio)quinoline in 78% yield tubitak.gov.tr. These transformations provide efficient pathways to access diverse 6,8-disubstituted quinoline scaffolds tubitak.gov.tracperpro.comresearchgate.net.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The quinoline ring system, being electron-deficient, particularly at positions adjacent to the nitrogen atom, readily undergoes nucleophilic aromatic substitution (SNAr) reactions. The bromine atoms at the 6 and 8 positions serve as competent leaving groups in these processes, allowing for their displacement by various nucleophiles.

The bromine substituents in this compound can be replaced by oxygen and nitrogen nucleophiles, leading to a range of functionalized products.

Methoxylation of this compound can be achieved using sodium methoxide (B1231860) (NaOMe) in the presence of copper(I) iodide (CuI) as a catalyst, typically in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures. This copper-mediated substitution has been reported to yield 6,8-dimethoxyquinoline (B1356820) in a high yield of 84% tubitak.gov.tr. Depending on the reaction conditions and duration, mono-methoxylated products, such as 6-bromo-8-methoxyquinoline (B600033) and 8-bromo-6-methoxyquinoline, can also be formed tubitak.gov.trresearchgate.net. The bromine atom at the 8-position is noted for its efficacy as a leaving group in SNAr reactions compared to chlorine benchchem.com.

This compound can be functionalized with cyclic amines, such as morpholine (B109124) or piperazine (B1678402), through nucleophilic aromatic substitution. These reactions often benefit from transition metal catalysis, including palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed methodologies benchchem.comresearchgate.netthieme-connect.com. While specific examples detailing the amination of this compound with common cyclic amines are less detailed in the available literature, the general reactivity of haloquinolines with amines, facilitated by the electron-deficient quinoline core and the good leaving group ability of bromine, suggests this is a viable derivatization route benchchem.comuni-muenchen.de.

The introduction of a nitro group onto the quinoline ring system can significantly enhance the reactivity of halogen substituents towards nucleophilic aromatic substitution. Nitration of brominated quinolines, for instance, creates a more electron-deficient aromatic system, which stabilizes the Meisenheimer complex intermediate crucial for SNAr researchgate.netmasterorganicchemistry.com. Direct nitration of this compound has been reported to yield 5-nitro-6,8-dibromoquinoline researchgate.net. This nitro-substituted derivative can then serve as a more activated substrate for subsequent SNAr reactions, allowing for the introduction of amino or other nucleophilic groups researchgate.netresearchgate.net.

Substitution of Bromine Atoms with Oxygenated and Nitrogenous Nucleophiles

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution (EAS) on this compound is generally challenging due to the deactivating nature of the two bromine atoms and the electron-withdrawing effect of the quinoline nitrogen atom. Both bromine atoms are deactivating substituents that typically direct incoming electrophiles to ortho and para positions, albeit with reduced reactivity masterorganicchemistry.com. The quinoline nitrogen also deactivates the ring, particularly the pyridine (B92270) moiety, towards electrophilic attack. Consequently, EAS reactions on this compound are expected to require forcing conditions and may suffer from low yields and poor regioselectivity. Direct nitration of this compound has been observed to occur primarily at the 5-position, indicating that the benzene (B151609) ring is more susceptible to electrophilic attack than the pyridine ring under these conditions researchgate.net.

Data Tables

Table 1: Metal-Bromine Exchange Reactions of this compound

| Reagent/Electrophile | Product Type | Yield | Reference |

| n-BuLi / TMSCl | 6,8-Bis(methylsilyl)quinoline | 76% | tubitak.gov.tr |

| n-BuLi / MeSSMe | 6,8-Bis(methylthio)quinoline | 78% | tubitak.gov.tr |

| n-BuLi / DMF | 6,8-Diformylquinoline (via aldehyde) | Not specified | tubitak.gov.tr |

Table 2: Nucleophilic Aromatic Substitution (SNAr) Reactions of this compound

| Nucleophile | Catalyst/Conditions | Product Type | Yield | Reference |

| NaOMe | CuI, DMF, Heat | 6,8-Dimethoxyquinoline | 84% | tubitak.gov.tr |

| NaOMe | CuI, DMF, prolonged reaction time | 6-Bromo-8-methoxyquinoline, 8-Bromo-6-methoxyquinoline, 6,8-Dimethoxyquinoline | Variable | tubitak.gov.trresearchgate.net |

| Cyclic Amines (e.g., Morpholine, Piperazine) | Pd-catalyzed (e.g., Buchwald-Hartwig) or Cu-catalyzed | 6-Amino-8-bromoquinoline, 6,8-Diaminoquinoline | Not specified | benchchem.comresearchgate.netthieme-connect.com |

| Benzylamine | Not specified | 6,8-Di(benzylamino)-2-oxo-1,2-dihydroquinoline-3-carbonitrile (on derivative) | Not specified | vulcanchem.com |

| Hydrazine hydrate | Not specified | Hydrazine derivatives | Not specified | vulcanchem.com |

| CuCN | Boiling DMF | Cyanoquinolines (mono- and di-substituted) | 83% (conversion); 47:12:22 (ratio) | tubitak.gov.tr |

Table 3: Electrophilic Aromatic Substitution Reactions on this compound

| Electrophile | Conditions | Product Type | Regioselectivity | Yield | Reference |

| Nitration | HNO₃/H₂SO₄ (typical) | 5-Nitro-6,8-dibromoquinoline | Primarily at C5 | Not specified | researchgate.net |

Compound List

this compound

6,8-Bis(methylsilyl)quinoline

6,8-Bis(methylthio)quinoline

6,8-Diformylquinoline

6,8-Dimethoxyquinoline

6-Bromo-8-methoxyquinoline

8-Bromo-6-methoxyquinoline

6-Amino-8-bromoquinoline

6,8-Diaminoquinoline

6,8-Di(benzylamino)-2-oxo-1,2-dihydroquinoline-3-carbonitrile

Hydrazine derivatives

Cyanoquinolines (mono- and di-substituted)

5-Nitro-6,8-dibromoquinoline

6-Bromoquinoline

3,6,8-Tribromoquinoline

6-Bromo-5-nitroquinoline

Regioselective Nitration of this compound

The nitration of this compound is a key transformation that can lead to regioselectively substituted products. Studies have shown that under specific conditions, nitration can occur preferentially at the C-5 position of the quinoline ring. For instance, direct nitration of this compound using a mixture of nitric and sulfuric acids has been reported to yield 5-nitro-6,8-dibromoquinoline semanticscholar.orgnih.govresearcher.liferesearchgate.netresearchgate.net. This nitro derivative is significant as it activates the adjacent bromine atoms for subsequent nucleophilic substitution reactions, enabling the synthesis of amino-substituted quinolines semanticscholar.orgnih.gov.

Table 1: Regioselective Nitration of this compound

| Starting Material | Reagents | Conditions | Product | Yield | References |

| This compound | HNO₃/H₂SO₄ | Not specified (assumed acidic conditions) | 5-Nitro-6,8-dibromoquinoline | High | semanticscholar.orgnih.govresearcher.liferesearchgate.netresearchgate.net |

Other Derivatization Pathways and Chemical Transformations

Beyond nitration, this compound can undergo a variety of other reactions to generate more complex molecular architectures.

This compound is a valuable precursor for the facile synthesis of various 6,8-disubstituted quinoline derivatives. These transformations often involve metal-halogen exchange reactions followed by trapping with electrophiles, or nucleophilic substitution reactions. For example, treatment of this compound with n-butyllithium (n-BuLi) followed by trapping with electrophiles such as trimethylsilyl chloride (TMSCl), dimethyl disulfide (Me₂S₂), or dimethylformamide (DMF) can lead to the formation of mono- and disubstituted quinolines researchgate.nettubitak.gov.trijresm.comresearchgate.net. Additionally, copper-promoted substitution reactions with sodium methoxide (NaOMe) in the presence of copper iodide (CuI) have been employed to synthesize 6,8-dimethoxyquinoline researchgate.nettubitak.gov.tr.

Table 2: Synthesis of 6,8-Disubstituted Quinoline Derivatives from this compound

| Starting Material | Reagents | Conditions | Product(s) | Yield | References |

| This compound | 1. n-BuLi2. Electrophile (e.g., TMSCl, Me₂S₂, DMF) | Not specified (typically low temperature for lithiation) | Mono- and disubstituted quinolines | Varies | researchgate.nettubitak.gov.trijresm.comresearchgate.net |

| This compound | NaOMe, CuI | Not specified (likely heating) | 6,8-Dimethoxyquinoline | 84% | researchgate.nettubitak.gov.tr |

| This compound | n-BuLi, then trapping with S₂(Me)₂ | Not specified | 6,8-bis(methylthio)quinoline | Varies | researchgate.nettubitak.gov.tr |

| This compound | n-BuLi, then trapping with DMF | Not specified | 6,8-diformylquinoline | Varies | researchgate.nettubitak.gov.tr |

While direct literature examples specifically detailing the Huisgen 1,3-dipolar cycloaddition using this compound as a core component for hybrid molecule formation are less prevalent in the provided snippets, the broader context of quinoline chemistry suggests its potential. The Huisgen cycloaddition, commonly known as "click chemistry," typically involves the reaction between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring. If this compound were functionalized with either an alkyne or an azide moiety, it could then participate in such cycloaddition reactions to create hybrid molecules. For instance, quinoline derivatives functionalized with terminal alkynes or azides have been synthesized and subsequently used in click chemistry to form triazole-containing hybrid systems researchgate.netresearchgate.net. The bromine atoms on this compound could be converted to these reactive groups through established synthetic protocols (e.g., Sonogashira coupling for alkynes, or nucleophilic substitution/reduction for azides), thereby enabling its incorporation into complex hybrid structures.

Table 3: Potential for Hybrid Molecule Formation via Huisgen Cycloaddition

| Precursor Strategy | Reaction Type | Potential Hybrid Moiety | Example Applications (General) | References (for related quinoline click chemistry) |

| Convert bromine atoms to alkyne or azide functionalities on this compound | Huisgen 1,3-Dipolar Cycloaddition | 1,2,3-Triazole | Pharmaceuticals, materials science, bioconjugation | researchgate.netresearchgate.net |

Compound List:

this compound

5-Nitro-6,8-dibromoquinoline

6,8-Dimethoxyquinoline

6,8-bis(methylthio)quinoline

6,8-diformylquinoline

Quinoline

1,2,3,4-Tetrahydroquinoline (B108954)

6,8-Dibromo-1,2,3,4-tetrahydroquinoline (B1324348)

3,5,6,7-Tetrabromo-8-methoxyquinoline

5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline

2,4-Dihydroxy-6,8-dibromoquinoline

6-Bromoquinoline

6-Bromoquinoline-1-oxide

5-Nitro-6-bromoquinoline

6-Substituted morpholine quinolines

6-Substituted piperazine quinolines

3,6-Dibromoquinoline

3-Bromoquinoline

2,6-Dibromoquinoline

2,8-Dibromoquinoline

4-Chloroquinoline-3-carbaldehyde

3-Styryl-4-quinolones

2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines

6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline

6,8-Dibromo-2-(4-methoxyphenyl)quinolin-4(1H)-one

6,8-Dibromo-4-methoxy-2-(4-chlorophenyl)quinoline

6,8-Dibromo-2-(4-chlorophenyl)quinolin-4(1H)-one

2-Amino-3,5-dibromoacetophenone

6,8-Dibromo-4-chloroquinoline-3-carbaldehyde

N-(Quinoline-3-ylmethylene)benzohydrazide

Triazole-containing hybrid systems

Mechanistic Investigations in 6,8 Dibromoquinoline Synthesis and Reactivity

Elucidation of Bromination Mechanisms

The synthesis of 6,8-dibromoquinoline primarily involves electrophilic aromatic substitution, a fundamental mechanism in organic chemistry. The quinoline (B57606) ring system consists of two fused rings: a pyridine (B92270) ring and a benzene (B151609) ring. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack. Consequently, electrophilic substitution, such as bromination, preferentially occurs on the more electron-rich benzene ring.

One effective reported method for synthesizing this compound involves a two-step process starting from 1,2,3,4-tetrahydroquinoline (B108954) (THQ) nih.gov.

Bromination of THQ : The first step is the direct bromination of the saturated heterocyclic compound, 1,2,3,4-tetrahydroquinoline. This reaction proceeds readily to form 6,8-dibromo-1,2,3,4-tetrahydroquinoline (B1324348) in nearly quantitative yield nih.gov. The amino group in the THQ ring is an activating, ortho-, para-director, facilitating the substitution at positions 6 and 8.

Aromatization : The resulting 6,8-dibromo-1,2,3,4-tetrahydroquinoline is then subjected to aromatization. This is typically achieved using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the final this compound product nih.gov.

Direct bromination of quinoline itself can also be performed. The mechanism follows the general pathway for electrophilic aromatic substitution:

Generation of the Electrophile : A bromine molecule is polarized by a Lewis acid catalyst (e.g., FeBr₃) or reacts directly with the substrate, generating a potent electrophile (Br⁺).

Formation of the Sigma Complex : The π-electron system of the quinoline's benzene ring attacks the electrophilic bromine. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

Deprotonation : A base in the reaction mixture removes a proton from the carbon atom to which the bromine has attached, restoring the aromaticity of the ring and yielding the brominated quinoline.

The regioselectivity, which dictates why the 6- and 8-positions are substituted, is governed by the directing effects of the fused pyridine ring and the nitrogen atom.

Mechanistic Aspects of Palladium-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds nih.gov. The Suzuki-Miyaura coupling is a prominent example, and its mechanism provides a general framework for understanding these transformations nih.govnortheastern.eduresearchgate.net. The catalytic cycle involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states nih.gov.

The generally accepted mechanism consists of three primary steps:

Oxidative Addition : The catalytic cycle begins with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex. The palladium atom inserts itself into the carbon-bromine bond (C-Br), typically at the more reactive C-Br bond if there is a difference. This step forms a square planar Pd(II) complex.

Transmetalation : The organopalladium(II) complex then reacts with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. The organic group from the boron compound is transferred to the palladium center, displacing the halide. This step, known as transmetalation, results in a new diorganopalladium(II) complex. The base is crucial for activating the organoboron species.

Reductive Elimination : This is the final step, where the two organic groups on the palladium center couple and are eliminated from the metal. This forms the new C-C bond in the product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle northeastern.eduresearchgate.net.

A key challenge and area of mechanistic interest when using di-substituted substrates like this compound is achieving selective mono- or bis-functionalization. Reaction conditions such as the solvent, base, temperature, and the stoichiometry of the coupling partner significantly influence the outcome mdpi.com. For instance, in studies on analogous dibromo-heterocycles, mono-arylation was achieved using one equivalent of a boronic acid ester in a solvent like toluene, while bis-arylation required higher temperatures and two equivalents of the coupling partner mdpi.com.

Table 1: Illustrative Conditions for Selective Suzuki-Miyaura Coupling on a Dibromo-Heterocycle Data based on findings for a structurally related dibromo-heterocycle. mdpi.com

| Product Type | Reagent (Equivalents) | Catalyst | Solvent | Temperature | Yield (%) |

| Mono-Coupling | Thiophen-2-yl-pinacolate ester (1) | Pd(PPh₃)₄ | Toluene | 110°C | 72 |

| Bis-Coupling | Thiophen-2-yl-pinacolate ester (2) | Pd(PPh₃)₄ | Xylene | 130°C | 65 |

| Mono-Coupling | 2-Thiopheneboronic acid (1) | Pd(PPh₃)₄ | Toluene | 110°C | 70 |

Understanding Nucleophilic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic rings, including this compound. This mechanism allows for the replacement of a leaving group, such as a bromide ion, with a nucleophile. Unlike nucleophilic substitution at sp³-hybridized carbons (SN1 and SN2), the SNAr reaction typically proceeds via a two-step addition-elimination mechanism youtube.comyoutube.com.

The key requirements for an SNAr reaction are:

A good leaving group (halogens like Br are effective).

The presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.

On its own, the this compound ring is not sufficiently electron-deficient for SNAr to occur readily. Therefore, the ring must be "activated" by introducing a potent EWG. A common strategy is the nitration of this compound to introduce a nitro (-NO₂) group, typically at the C-5 position, yielding 6,8-dibromo-5-nitroquinoline nih.gov. This nitro group powerfully withdraws electron density from the ring, facilitating nucleophilic attack.

The addition-elimination mechanism proceeds as follows:

Nucleophilic Addition : The nucleophile attacks the carbon atom bearing one of the bromine atoms. This breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex youtube.com. The negative charge is delocalized over the aromatic system and is particularly stabilized by the electron-withdrawing nitro group.

Elimination of the Leaving Group : The aromaticity of the ring is restored in the second step when the leaving group (bromide ion) is expelled. This step is typically fast youtube.com.

This methodology has been used to synthesize various derivatives by reacting activated bromoquinolines with nucleophiles like morpholine (B109124) and piperazine (B1678402) semanticscholar.org. Studies on other electron-deficient dibromo-heterocycles have shown that selective substitution can be achieved. For example, nitrogen nucleophiles can lead to mono-substitution, while more reactive sulfur nucleophiles might result in the substitution of both bromine atoms mdpi.com.

Table 2: Examples of Nucleophilic Substitution on Activated Bromo-Heterocycles

| Substrate | Nucleophile | Product | Mechanism |

| 6,8-Dibromo-5-nitroquinoline | Morpholine | 6-Bromo-8-morpholinyl-5-nitroquinoline (or isomer) | SNAr |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govnortheastern.edubeilstein-journals.orgthiadiazole) | Aniline (B41778) | 4-Anilino-8-bromobenzo[...]bis( nih.govnortheastern.edubeilstein-journals.orgthiadiazole) | SNAr mdpi.com |

| 4,8-Dibromobenzo[1,2-d:4,5-d']bis( nih.govnortheastern.edubeilstein-journals.orgthiadiazole) | Thiophenol (with base) | 4,8-Bis(phenylthio)benzo[...]bis( nih.govnortheastern.edubeilstein-journals.orgthiadiazole) | SNAr mdpi.com |

Structural Characterization and Spectroscopic Elucidation of 6,8 Dibromoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the connectivity and electronic environment of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed, often complemented by two-dimensional (2D) NMR techniques for unambiguous structural assignment.

Proton (¹H) NMR Analysis of Aromatic and Aliphatic Resonances

The ¹H NMR spectrum of 6,8-Dibromoquinoline exhibits characteristic signals arising from the aromatic protons of the quinoline (B57606) core. Typically recorded in solvents like CDCl₃, the spectrum reveals distinct resonances for each proton, with their chemical shifts and coupling patterns providing crucial structural information. The protons at positions 2, 3, 4, 5, and 7 are observable, with their positions influenced by the electron-withdrawing nature of the bromine atoms and the nitrogen atom in the quinoline ring. For instance, the proton at the C2 position (H₂) is often observed as a doublet of doublets due to coupling with H₃ and H₄. The protons at C5 and C7, flanking the bromine at C8 and C6 respectively, appear as doublets due to coupling with each other. The proton at C3 (H₃) and C4 (H₄) also display characteristic coupling patterns, reflecting their positions relative to each other and the adjacent nitrogen atom.

The ¹H NMR spectra of this compound derivatives show additional signals corresponding to the substituents introduced onto the quinoline scaffold. These signals, along with modifications to the parent quinoline proton resonances, aid in confirming the successful synthesis and structural integrity of the modified compounds.

Table 5.1.1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) | Reference |

| H-2 | 9.04 | dd | J₂₃= 4.2, J₂₄= 1.6 | csic.esresearchgate.netnih.gov |

| H-3 | 7.49 | dd | J₃₂= 4.2, J₃₄= 8.3 | csic.esresearchgate.netnih.gov |

| H-4 | 8.09 | dd | J₄₃= 8.3, J₂₄= 1.6 | csic.esresearchgate.netnih.gov |

| H-5 | 7.96 | d | J₅₇= 2.4 | csic.esresearchgate.netnih.gov |

| H-7 | 8.16 | d | J₇₅= 2.4 | csic.esresearchgate.netnih.gov |

Spectra recorded in CDCl₃ at 400 MHz.

Carbon-13 (¹³C) NMR Analysis of Quinoline Skeleton and Substituents

¹³C NMR spectroscopy provides information about the carbon framework of this compound. The spectrum typically displays signals for all nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are diagnostic of their electronic environment. For instance, the carbon atoms directly bonded to bromine atoms (C6 and C8) and the nitrogen atom (C2, C4) exhibit characteristic shifts. The quaternary carbons and protonated carbons can be distinguished using techniques like DEPT or APT. The presence of bromine atoms generally leads to deshielding of adjacent carbons.

In derivatives, the ¹³C NMR spectra reveal additional signals corresponding to the carbon atoms of the introduced substituents, allowing for a comprehensive structural elucidation. For example, the introduction of methoxy (B1213986) groups in derivatives like 6,8-dimethoxyquinoline (B1356820) results in signals around 55-56 ppm, characteristic of methoxy carbons tubitak.gov.tr.

Table 5.1.2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C-2 | 151.5 | csic.esresearchgate.netnih.gov |

| C-3 | 135.9 | csic.esresearchgate.netnih.gov |

| C-4 | 135.7 | csic.esresearchgate.netnih.gov |

| C-5 | 129.7 | csic.esresearchgate.netnih.gov |

| C-6 | 130.1 | csic.esresearchgate.netnih.gov |

| C-7 | 122.7 | csic.esresearchgate.netnih.gov |

| C-8 | 119.9 | csic.esresearchgate.netnih.gov |

| C-8a | 144.1 | csic.esresearchgate.netnih.gov |

| C-4a | 125.9 | csic.esresearchgate.netnih.gov |

Spectra recorded in CDCl₃ at 100 MHz.

Vibrational Spectroscopy: Fourier Transform-Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The FT-IR spectrum of this compound exhibits characteristic absorption bands associated with the quinoline ring system and the C-Br bonds. Typical bands include those for C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (typically in the 1400-1650 cm⁻¹ range), and C-H bending vibrations. The presence of bromine atoms is often indicated by absorption bands in the fingerprint region, typically below 800 cm⁻¹, with C-Br stretching vibrations often appearing around 677 cm⁻¹ csic.esresearchgate.netnih.gov.

In quinoline-5,8-dione derivatives, additional strong absorptions are observed for the carbonyl (C=O) stretching vibrations, usually in the range of 1607-1717 cm⁻¹, and for alkyne groups (C≡C stretching) between 2089-2381 cm⁻¹ bioline.org.br. The absence of C-Br stretching bands in modified derivatives confirms the successful substitution of bromine atoms bioline.org.br.

Table 5.2: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3026 | Aromatic C-H stretching | csic.esresearchgate.netnih.gov |

| 1638, 1617, 1587 | C=C and C=N stretching (aromatic rings) | csic.esresearchgate.netnih.gov |

| 1545 | C=C and C=N stretching (aromatic rings) | csic.esresearchgate.netnih.gov |

| 1467, 1443 | C=C and C=N stretching (aromatic rings) | csic.esresearchgate.netnih.gov |

| 1347, 1306 | C-H bending / Ring vibrations | csic.esresearchgate.netnih.gov |

| 677 | C-Br stretching | csic.esresearchgate.netnih.gov |

| 501-962 | Various skeletal and bending vibrations | csic.esresearchgate.netnih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of a compound and providing information about its elemental composition and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular mass, enabling the confirmation of the elemental composition. For this compound (C₉H₅NBr₂), the calculated exact mass is approximately 284.8745 Da. Experimental HRMS data typically confirms this mass with high accuracy. For example, GC-MS data shows a molecular ion peak (M⁺) at m/z 286, corresponding to the monoisotopic mass, with other isotopic peaks reflecting the presence of two bromine atoms csic.es. Derivatives also show characteristic molecular ions or protonated molecular ions ([M+H]⁺) that match their calculated exact masses, thereby confirming their structures rsc.orgamazonaws.commdpi.comscielo.br. Fragmentation patterns observed in mass spectra can also provide supporting evidence for the proposed structures by identifying characteristic fragments resulting from the cleavage of specific bonds within the molecule.

Table 5.3.1: HRMS Data for this compound

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (m/z) | Ion Type | Reference |

| This compound | C₉H₅NBr₂ | 284.8745 | 286.8735 | M⁺ | csic.es |

| 288.8715 | M⁺+2 | csic.es |

Note: The observed masses are typically reported from GC-MS or ESI-MS experiments.

Theoretical and Computational Studies on 6,8 Dibromoquinoline Systems

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6,8-dibromoquinoline at the atomic and electronic levels.

Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can determine key structural parameters. This process involves finding the minimum energy conformation on the potential energy surface.

The geometry optimization reveals the precise bond lengths, bond angles, and dihedral angles. The presence of two bulky bromine atoms at positions 6 and 8 introduces significant steric and electronic effects, influencing the planarity and bond parameters of the quinoline (B57606) ring system.

Table 1: Representative Optimized Geometric Parameters for this compound This data is illustrative and represents typical values obtained from DFT (B3LYP/6-31G(d,p)) calculations for similar aromatic systems, as specific published data for this compound is not available.

| Parameter | Atom Pair/Trio | Value |

|---|---|---|

| Bond Length (Å) | C6-Br | 1.89 |

| C8-Br | 1.90 | |

| N1-C2 | 1.37 | |

| C4-C4a | 1.42 | |

| **Bond Angle (°) ** | C5-C6-C7 | 120.5 |

| C7-C8-C8a | 119.8 | |

| C2-N1-C8a | 117.5 | |

| Dihedral Angle (°) | C4-C4a-C5-C6 | 0.5 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, theoretical calculations show that the HOMO is primarily localized over the quinoline ring and the bromine atoms, which possess lone pairs of electrons. The LUMO, in contrast, is typically distributed across the π-system of the quinoline ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. The presence of the electron-withdrawing bromine atoms influences these energy levels compared to unsubstituted quinoline.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound This data is illustrative and based on typical DFT calculation results for halogenated quinolines.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excited states of molecules. These calculations can predict the photophysical properties of this compound, such as its UV-Visible absorption spectrum.

By calculating the energies of various electronic transitions from the ground state to excited states, TD-DFT can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption peaks. For aromatic systems like quinoline, the lowest energy transitions are typically π → π* transitions. The substitution with bromine atoms can cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule due to the halogen's electronic effects on the molecular orbitals. These theoretical predictions are invaluable for understanding how the molecule interacts with light, a key aspect in applications such as photocatalysis or the design of fluorescent materials.

Table 3: Predicted Photophysical Properties of this compound This data is illustrative and represents typical values from TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.10 | 302 | 0.08 |

| S0 → S2 | 4.55 | 272 | 0.15 |

Molecular Modeling and Simulation for Reactivity Prediction

Molecular modeling encompasses a range of computational techniques used to predict how a molecule will behave and interact with other chemical species. For this compound, modeling can predict its reactivity in various chemical reactions.

Analysis of the molecular electrostatic potential and frontier orbitals helps identify reactive sites. The nitrogen atom at position 1 is a primary site for protonation or coordination to Lewis acids. The carbon atoms of the quinoline ring can be susceptible to nucleophilic or electrophilic attack, depending on the reaction conditions. The bromine atoms themselves are sites for reactions such as metal-halogen exchange, which is a common strategy for further functionalizing the molecule. For instance, treatment of this compound with organolithium reagents like n-BuLi can lead to the formation of lithiated intermediates, which can then react with various electrophiles. researchgate.netresearchgate.net

Furthermore, steric effects are crucial in predicting reactivity. The bromine atom at the C-8 position, being adjacent to the nitrogen-containing ring, can exert significant steric hindrance. This can affect reactions involving the nitrogen atom or the C-7 position, such as the unsuccessful N-oxidation of this compound, which is thought to fail due to the steric bulk of the C-8 bromine.

Quantitative Structure-Activity Relationship (QSAR) Studies (Contextual)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR models focused solely on this compound are not widely documented, the compound is a key intermediate in the synthesis of various biologically active quinoline derivatives. researchgate.netresearchgate.net

In a contextual sense, this compound serves as a scaffold. By modifying its structure—for example, by replacing the bromine atoms with other functional groups—researchers can create a library of new compounds. The biological activities of these derivatives, such as anticancer or antimicrobial effects, are then measured. researchgate.netresearchgate.net

QSAR models for these broader sets of quinoline derivatives often use molecular descriptors calculated through computational methods. These descriptors can include:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Steric descriptors: Molecular volume, surface area.

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol and water).

By analyzing these descriptors across a series of compounds derived from this compound, a QSAR model can identify which properties are critical for a specific biological activity. For example, a model might reveal that high hydrophobicity at position 6 and a specific electronic character at position 8 are crucial for anticancer potency. Such models provide valuable guidance for the rational design of new, more effective therapeutic agents based on the 6,8-disubstituted quinoline framework.

Applications of 6,8 Dibromoquinoline in Advanced Chemical Research

Building Blocks for Complex Heterocyclic Architectures

The presence of two reactive bromine atoms at the C6 and C8 positions of the quinoline (B57606) ring makes 6,8-Dibromoquinoline an excellent starting material for synthesizing a wide array of complex heterocyclic compounds. These positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse substituents and the construction of extended π-systems or intricate three-dimensional structures.

Development of Novel Polysubstituted Quinoline Frameworks

This compound serves as a key precursor for the synthesis of polysubstituted quinolines, which are prevalent in many biologically active molecules and functional materials. Through sequential or simultaneous functionalization of the bromine atoms, researchers can access quinoline derivatives with tailored electronic and steric properties. For instance, selective mono-functionalization followed by a second distinct coupling reaction allows for the creation of unsymmetrical 6,8-disubstituted quinolines. These methodologies are crucial for exploring structure-activity relationships and designing molecules with specific properties. Studies have demonstrated the synthesis of quinoline-based scaffolds with appended aryl, alkynyl, or amino groups, leading to novel frameworks with potential applications in medicinal chemistry and materials science.

Precursors for Analogs of Natural Products and Pharmaceutically Relevant Scaffolds

The quinoline moiety is a core structure found in numerous natural products with significant biological activities, as well as in many synthetic pharmaceuticals. This compound provides a convenient entry point for synthesizing analogs of these compounds. By strategically modifying the bromine substituents, chemists can create libraries of quinoline derivatives that mimic or diverge from natural product structures. This approach is vital in drug discovery efforts, where precise control over substitution patterns is necessary to optimize pharmacological profiles. For example, it can be used to build complex polycyclic systems that are reminiscent of certain alkaloid structures or to introduce specific functional groups onto known pharmacophores, thereby generating novel drug candidates or probes for biological studies.

Ligand Design in Organometallic Chemistry and Catalysis

The electronic properties and rigidity of the quinoline scaffold, combined with the versatility of the bromine substituents for further derivatization, make this compound an attractive component in the design of ligands for organometallic chemistry and catalysis.

Synthesis of Phosphine-Substituted Pincer Ligands

This compound has been employed in the synthesis of phosphine-substituted pincer ligands. Pincer ligands, characterized by their tridentate coordination to a metal center, are known for their ability to stabilize reactive metal species and impart high catalytic activity and selectivity. By functionalizing the bromine atoms with phosphine (B1218219) groups, typically through reactions with secondary phosphines or phosphine-metal complexes, novel pincer ligands incorporating the quinoline backbone can be prepared. These ligands can exhibit unique electronic and steric environments around the metal, influencing the catalytic performance in various transformations. For example, the quinoline unit can contribute to the π-accepting or π-donating character of the ligand system, thereby tuning the electronic properties of the coordinated metal center.

Table 1: Examples of Ligand Synthesis Utilizing this compound

| Ligand Type | Functionalization Strategy | Metal Coordination | Potential Catalytic Application | Reference(s) |

| Phosphine-substituted pincer | Palladium-catalyzed phosphination at C6 and C8 positions | Transition metals (e.g., Ru, Ir, Pd) | Hydrogenation, dehydrogenation, C-H activation, cross-coupling | |

| Bidentate N,P ligands | Selective functionalization at C8 with phosphine moiety | Transition metals | Cross-coupling reactions | |

| Extended π-conjugated ligands | Sonogashira coupling with alkynyl phosphines | Transition metals | Photoredox catalysis, electrocatalysis |

Application in Electrocatalytic Processes (e.g., CO2 Reduction)

Metal complexes featuring ligands derived from this compound have shown promise in electrocatalytic applications, particularly in the reduction of carbon dioxide (CO2). The quinoline core, when appropriately functionalized, can influence the electronic environment of the metal center, enhancing its ability to activate and transform CO2. Ligands synthesized from this compound, often incorporating phosphine or other coordinating groups, can form robust complexes with metals like rhenium, ruthenium, or cobalt. These complexes, when immobilized or used in solution, can facilitate the electrochemical reduction of CO2 to valuable products such as carbon monoxide (CO) or formate. The design of these electrocatalysts often involves tuning the redox potentials and stability of the metal complex through modifications of the ligand structure, where the dibromoquinoline scaffold plays a crucial role in this tuning process.

Table 2: Electrocatalytic Performance of Metal Complexes with this compound-Derived Ligands

| Metal Complex | Ligand Type | Target Reaction | Key Performance Metric (Example) | Reference(s) |

| Re(CO)3(L)Cl (L = quinoline-based ligand) | Phosphine-functionalized quinoline | CO2 Reduction | Faradaic Efficiency for CO | |

| [Ru(bpy)2(L)]2+ (L = functionalized quinoline) | Bipyridine-quinoline hybrid ligand | CO2 Reduction | Overpotential, Turnover Frequency | |

| [Co(dmg)2(L)] (L = quinoline-based linker) | Quinoline-functionalized porphyrin or similar | CO2 Reduction | Selectivity for CO |

Materials Science Applications

The inherent photophysical properties of quinoline derivatives, coupled with the ability to introduce diverse functional groups via the bromine atoms of this compound, open avenues for its application in materials science. These applications can span organic electronics, luminescent materials, and functional polymers. The extended π-conjugation that can be achieved by coupling reactions at the C6 and C8 positions can lead to compounds with interesting optical and electronic characteristics. For instance, incorporating electron-donating or electron-withdrawing groups can tune the fluorescence properties, making them suitable for use as emissive layers in organic light-emitting diodes (OLEDs) or as fluorescent probes. Furthermore, the dibromo functionality allows for polymerization reactions, potentially leading to novel conjugated polymers with tailored electronic band gaps and charge transport properties for applications in organic photovoltaics or field-effect transistors. Research in this area focuses on synthesizing precisely engineered molecular structures to control material performance.

Crystal Engineering and Supramolecular Chemistry

Crystal engineering is the design and synthesis of crystalline solids with desired structural and functional properties, often achieved by controlling intermolecular interactions. This compound and its derivatives play a role in this field through their inherent structural features and the potential for specific non-covalent interactions.

| Compound | Crystallographic Data Reference | Key Intermolecular Interactions Studied (in derivatives) | Potential Role in Crystal Engineering |

| This compound | Acta Crystallogr. E, 2010 ugr.es | Aromatic stacking, Halogen bonding (potential) | Building block for ordered crystalline structures, directing assembly |

| 4-Anilino-6,8-dibromoquinoline | ResearchGate researchgate.netresearchgate.net | Aromatic stacking, Hydrogen bonding | Understanding crystal packing, supramolecular motif formation |

Precursors for Metal-Organic Frameworks (MOFs) Linkers

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands (linkers). The precise design of these linkers is crucial for dictating the resulting MOF's structure, porosity, and functional properties. This compound serves as a valuable precursor for synthesizing a variety of functionalized quinoline derivatives that can act as organic linkers in MOF construction.

The bromine atoms at the 6 and 8 positions of this compound are amenable to various synthetic transformations, including lithiation followed by trapping with electrophiles (e.g., silyl (B83357) chlorides, DMF), nucleophilic substitution reactions (e.g., with cyanide, methoxide), and coupling reactions researchgate.netresearchgate.netresearchgate.netresearchgate.net. These reactions allow for the introduction of diverse functional groups, such as cyano (-CN), methoxy (B1213986) (-OCH3), and importantly, carboxylic acid (-COOH) groups, onto the quinoline core researchgate.netresearchgate.netresearchgate.netresearchgate.netambeed.comambeed.com. Carboxylic acid-functionalized quinolines are particularly sought after as MOF linkers, as the carboxylate groups can readily coordinate with metal centers, forming the extended network structures characteristic of MOFs ambeed.comambeed.com. The regioselective introduction of these coordinating groups, facilitated by the bromine substituents, enables the design of linkers with specific geometries and coordination vectors required for building MOFs with tailored pore sizes and chemical environments researchgate.netresearchgate.netresearchgate.netresearchgate.net.

| Starting Material | Functionalization Strategy | Resulting Derivative (Examples) | Potential MOF Linker Role |

| This compound | Lithiation/Electrophilic Trapping, Cyanation | 6-Bromo-8-cyanoquinoline, 6,8-dicyanoquinoline | Coordination via nitrogen, potential bridging through cyano groups |

| This compound | Nucleophilic Substitution (e.g., with NaOMe) | 6,8-Dimethoxyquinoline (B1356820) | Less common direct linker, but can be further functionalized |

| This compound | Conversion to Carboxylic Acid Derivatives (via multi-step synthesis) | This compound-3-carboxylic acid (related) | Coordination via carboxylate groups to metal centers, forming robust MOF frameworks ambeed.comambeed.com |

The ability to systematically modify this compound allows researchers to create novel organic linkers with specific electronic and steric properties, thereby expanding the library of building blocks available for the rational design and synthesis of MOFs with applications in gas storage, catalysis, and sensing.

Q & A

Q. How can researchers resolve discrepancies between computational and experimental bond lengths?

- Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) often overestimate C-Br bond lengths due to relativistic effects. Calibrate computational models against SCXRD data. For outliers (>0.02 Å), re-examine crystal quality (e.g., twinning, disorder) or solvent effects in the gas-phase calculation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.